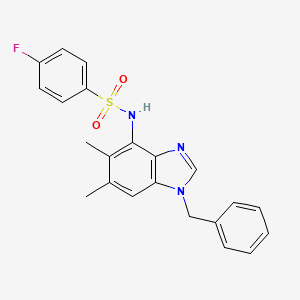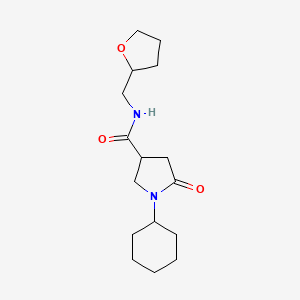
1-cyclohexyl-5-oxo-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of 1-cyclohexyl-5-oxo-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-3-carboxamide involves synthetic routes that typically include the formation of the pyrrolidine ring and subsequent functionalization. The industrial production methods often involve high-throughput screening and iterative microtiter library synthesis followed by in situ activity screening without purification .
Chemical Reactions Analysis
1-cyclohexyl-5-oxo-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has significant scientific research applications, particularly in the field of medicinal chemistry. It has been identified as a potent inhibitor of enoyl acyl carrier protein reductase (ENR) from Mycobacterium tuberculosis, making it a promising candidate for the development of new antituberculosis agents . Additionally, it is used in various biological and industrial applications due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 1-cyclohexyl-5-oxo-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-3-carboxamide involves its interaction with molecular targets such as enoyl acyl carrier protein reductase (ENR). This interaction inhibits the enzyme’s activity, thereby disrupting the fatty acid elongation cycle in Mycobacterium tuberculosis .
Comparison with Similar Compounds
1-cyclohexyl-5-oxo-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-3-carboxamide can be compared with other similar compounds such as pyrrolidinecarboxamides and N-arylamides. These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its potent inhibitory activity against enoyl acyl carrier protein reductase (ENR), which is not observed in all similar compounds .
Properties
IUPAC Name |
1-cyclohexyl-5-oxo-N-(oxolan-2-ylmethyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c19-15-9-12(11-18(15)13-5-2-1-3-6-13)16(20)17-10-14-7-4-8-21-14/h12-14H,1-11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDODHQNUBLKDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC(CC2=O)C(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
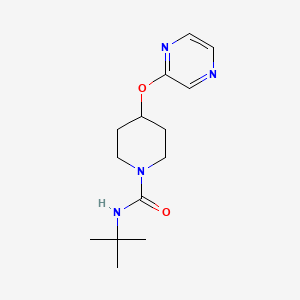
![9-(4-fluorophenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2697127.png)
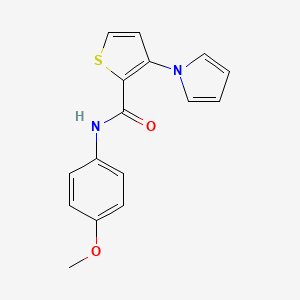
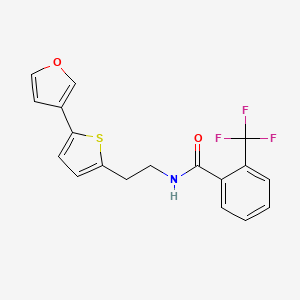
![(2Z)-2-[(4-chlorophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2697130.png)
![N-(1-cyanocyclopentyl)-2-[(cyclohexylcarbamoyl)amino]acetamide](/img/structure/B2697133.png)
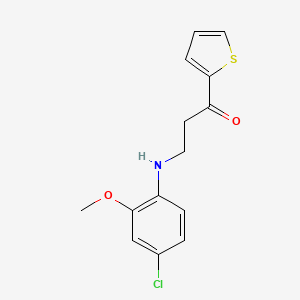
![3-(4-Chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B2697137.png)
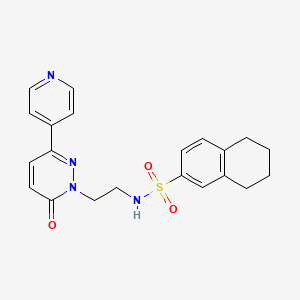
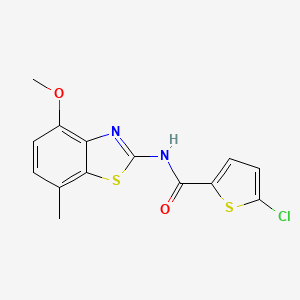
![3-(2-(diethylamino)ethyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2697143.png)
![4-[(3-bromophenyl)methylsulfanyl]-5-[(4-methylphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2697146.png)
![3-(4-fluorophenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2697147.png)
